molecular formula C27H21N3OS B301809 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B301809
M. Wt: 435.5 g/mol
InChI Key: ATHHIMMRTKFDOV-OFGWUVNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. It has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to explore its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with benzaldehyde to form a Schiff base. The Schiff base is then reacted with allylisatin to produce the desired compound. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluene sulfonic acid.

Scientific Research Applications

5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

Product Name

5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

(5E)-3-phenyl-2-phenylimino-5-[(1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21N3OS/c1-2-17-29-19-20(23-15-9-10-16-24(23)29)18-25-26(31)30(22-13-7-4-8-14-22)27(32-25)28-21-11-5-3-6-12-21/h2-16,18-19H,1,17H2/b25-18+,28-27?

InChI Key

ATHHIMMRTKFDOV-OFGWUVNBSA-N

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5

Origin of Product

United States

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